N-(3-(Ethylthio)propyl)pyridin-2-amine
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Description
N-(3-(Ethylthio)propyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Catalysis
Asymmetric A(3) Reactions
Pyrrolidine and related amines, including N-(3-(Ethylthio)propyl)pyridin-2-amine derivatives, have been used in asymmetric A(3) reactions facilitated by copper iodide and a cocatalyst possessing carboxylic acid and thiourea moieties. These reactions produce propargylamines with high enantioselectivity, offering a route to synthesize allenes without loss of enantiopurity (Chen Zhao & D. Seidel, 2015).
Novel Heterocyclic Compound Synthesis
Pyrazolo[3,4-b]pyridine Products
Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process, applicable to this compound derivatives, yields new N-fused heterocycles in good to excellent yields (Aseyeh Ghaedi et al., 2015).
Advanced Catalytic Applications
Fused Imidazo-diazines and Pyridines
this compound derivatives serve as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method allows convergent and regioselective access to a variety of imidazo-fused heteroaromatics, demonstrating the versatility of these compounds in synthesizing complex structures (Miguel Garzón & P. Davies, 2014).
Supramolecular Chemistry
Supramolecular Aggregation
The structural characteristics of this compound derivatives influence supramolecular aggregation patterns in their zinc(II) dithiophosphate adducts. These patterns range from monomeric to polymeric forms, showcasing the potential of these compounds in designing materials with tailored supramolecular architectures (Danlin Chen, C. Lai, & E. Tiekink, 2006).
Properties
IUPAC Name |
N-(3-ethylsulfanylpropyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-2-13-9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGTEXOXMSLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.